molecular formula C16H16O2 B14186742 2-Hydroxy-2-(4-methylphenyl)-1-phenylpropan-1-one CAS No. 918336-24-0

2-Hydroxy-2-(4-methylphenyl)-1-phenylpropan-1-one

Cat. No.: B14186742
CAS No.: 918336-24-0
M. Wt: 240.30 g/mol
InChI Key: FZLVZJLDHKNLFM-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(4-methylphenyl)-1-phenylpropan-1-one is an organic compound with a complex structure that includes both phenyl and methylphenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(4-methylphenyl)-1-phenylpropan-1-one typically involves the reaction of phenylacetone with para-methylbenzaldehyde in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium hydroxide. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure higher yields and purity. The use of automated systems allows for precise control over reaction conditions, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(4-methylphenyl)-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo electrophilic substitution reactions, particularly on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogens and other electrophiles can be used in substitution reactions under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-Hydroxy-2-(4-methylphenyl)-1-phenylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which 2-Hydroxy-2-(4-methylphenyl)-1-phenylpropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: This compound is similar in structure but lacks the para-methylphenyl group.

    4-Hydroxy-2-quinolones: These compounds share some structural similarities but have different functional groups and properties.

Uniqueness

2-Hydroxy-2-(4-methylphenyl)-1-phenylpropan-1-one is unique due to its specific combination of phenyl and methylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and stability.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes

Properties

CAS No.

918336-24-0

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

2-hydroxy-2-(4-methylphenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C16H16O2/c1-12-8-10-14(11-9-12)16(2,18)15(17)13-6-4-3-5-7-13/h3-11,18H,1-2H3

InChI Key

FZLVZJLDHKNLFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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